Tolnaftato-d7

Descripción general

Descripción

Tolnaftate-d7 is an internal standard for the quantification of tolnaftate . It is a thiocarbamate antifungal agent that is active against clinical isolates of various dermatophytes . It is used in biochemical research .

Synthesis Analysis

A stability-indicating High Performance Liquid Chromatography-Photo Diode Array (HPLC-PDA) method was developed and validated for the estimation of tolnaftate in the presence of its forced degradation products . The method employed SunQSil C18 column as stationary phase and acetonitrile:water as mobile phase .

Molecular Structure Analysis

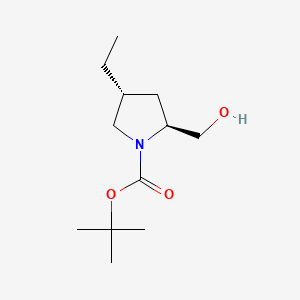

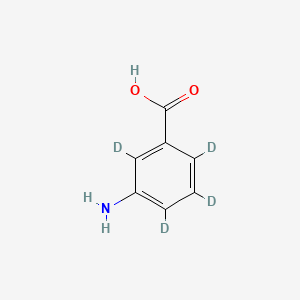

The molecular formula of Tolnaftate-d7 is C19H10D7NOS . The average mass is 314.453 Da and the mono-isotopic mass is 314.147034 Da .

Chemical Reactions Analysis

Tolnaftate undergoes acid and alkali hydrolysis, oxidation, photo degradation and thermal degradation . Major base and oxidative degradation products were identified and characterized by liquid chromatography–electrospray ionization mass spectrometry .

Physical and Chemical Properties Analysis

Tolnaftate-d7 is a solid substance . It is soluble in acetonitrile, DMSO, and methanol . The limit of detection and limit of quantitation were found to be 0.092 and 0.276 μg/mL, respectively .

Aplicaciones Científicas De Investigación

Desarrollo de métodos analíticos

Los investigadores han informado del uso de métodos de HPLC-UV para estimar el tolnaftato en muestras de piel humana, lo que forma parte de los estudios de penetración en la piel . "Tolnaftato-d7", con sus isótopos deuterados, podría utilizarse como un estándar interno en estos métodos analíticos para mejorar la precisión y exactitud.

Estudios de formulación de medicamentos

Los estudios sobre el desarrollo y la evaluación de la formulación de glicerosomas cargados con tolnaftato sugieren su aplicación para la administración dirigida de medicamentos a nivel de la dermis y la epidermis . "this compound" podría utilizarse en estudios de formulación similares para rastrear la distribución y estabilidad del fármaco dentro de estos sistemas.

Investigación de la actividad antifúngica

"this compound" podría utilizarse en estudios que investigan la actividad antifúngica del tolnaftato, como su eficacia contra Aspergillus en infecciones oculares . La versión deuterada podría ayudar a comprender la farmacocinética y la farmacodinámica del tolnaftato.

Estudios de penetración en la piel

La aplicación del tolnaftato en estudios de penetración en la piel ha sido documentada . "this compound" podría servir como trazador o marcador en estos estudios para monitorizar la profundidad de penetración y la tasa del fármaco activo.

Mecanismo De Acción

Target of Action

Tolnaftate-d7, like its parent compound Tolnaftate, is an antifungal agent . It is primarily active against dermatophytes such as Epidermophyton, Microsporum, Trichophyton species, and Malassezia furfur . The primary target of Tolnaftate-d7 is squalene epoxidase , an important enzyme in the biosynthetic pathway of ergosterol .

Mode of Action

Tolnaftate-d7 inhibits the activity of squalene epoxidase . This enzyme is crucial for the biosynthesis of ergosterol, a key component of the fungal cell membrane . By inhibiting squalene epoxidase, Tolnaftate-d7 prevents the production of ergosterol, leading to a deficiency of ergosterol and an accumulation of squalene . This results in the distortion of the hyphae and stunted mycelial growth in susceptible organisms .

Biochemical Pathways

The inhibition of squalene epoxidase by Tolnaftate-d7 disrupts the ergosterol biosynthesis pathway . Ergosterol is a vital component of the fungal cell membrane, and its deficiency can lead to impaired cell function and growth . The accumulation of squalene, a precursor in the ergosterol biosynthesis pathway, further disrupts cellular processes .

Pharmacokinetics

As an antifungal agent, tolnaftate-d7 is typically applied topically to treat various skin infections caused by fungi . The compound’s bioavailability would largely depend on its formulation and the method of application.

Result of Action

The inhibition of squalene epoxidase by Tolnaftate-d7 leads to a deficiency of ergosterol and an accumulation of squalene . This disrupts the integrity of the fungal cell membrane, leading to impaired cell function and growth . As a result, Tolnaftate-d7 effectively treats and prevents fungal infections.

Safety and Hazards

Tolnaftate-d7 causes serious eye irritation . It is very toxic to aquatic life and is toxic to aquatic life with long-lasting effects . It is recommended to wash hands and face thoroughly after handling, avoid release to the environment, and wear protective gloves/protective clothing/eye protection .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Tolnaftate-d7 plays a significant role in biochemical reactions, particularly in the study of fungal infections. It interacts with several enzymes, proteins, and other biomolecules. One of the primary targets of tolnaftate-d7 is the enzyme squalene epoxidase. This enzyme is crucial in the biosynthetic pathway of ergosterol, an essential component of fungal cell membranes. By inhibiting squalene epoxidase, tolnaftate-d7 disrupts the production of ergosterol, leading to increased membrane permeability and ultimately causing cell death in fungi .

Cellular Effects

Tolnaftate-d7 has notable effects on various types of cells and cellular processes. In fungal cells, it disrupts cell function by inhibiting ergosterol biosynthesis, which is vital for maintaining cell membrane integrity. This inhibition leads to the accumulation of squalene and a deficiency in ergosterol, resulting in increased membrane permeability and cellular disorganization . Additionally, tolnaftate-d7 can influence cell signaling pathways, gene expression, and cellular metabolism by altering the lipid composition of cell membranes.

Molecular Mechanism

The molecular mechanism of action of tolnaftate-d7 involves the inhibition of squalene epoxidase, a key enzyme in the ergosterol biosynthesis pathway. By binding to this enzyme, tolnaftate-d7 prevents the conversion of squalene to 2,3-oxidosqualene, a precursor of ergosterol . This inhibition leads to the accumulation of squalene and a reduction in ergosterol levels, compromising the integrity of the fungal cell membrane. Additionally, tolnaftate-d7 may distort the hyphae and stunt mycelial growth in susceptible fungi .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tolnaftate-d7 can change over time. The stability and degradation of tolnaftate-d7 are critical factors that influence its long-term effects on cellular function. Studies have shown that tolnaftate-d7 remains stable under controlled conditions, but its efficacy may decrease over extended periods due to degradation . Long-term exposure to tolnaftate-d7 in in vitro and in vivo studies has demonstrated sustained antifungal activity, although the compound’s potency may diminish over time.

Dosage Effects in Animal Models

The effects of tolnaftate-d7 vary with different dosages in animal models. At lower doses, tolnaftate-d7 effectively inhibits fungal growth without causing significant adverse effects . At higher doses, tolnaftate-d7 may exhibit toxic effects, including skin irritation and allergic reactions . Threshold effects have been observed, where a minimum concentration of tolnaftate-d7 is required to achieve antifungal activity, and exceeding this threshold can lead to toxicity.

Metabolic Pathways

Tolnaftate-d7 is involved in metabolic pathways related to sterol biosynthesis. It interacts with enzymes such as squalene epoxidase, which plays a crucial role in the conversion of squalene to ergosterol . The inhibition of this enzyme by tolnaftate-d7 disrupts the normal metabolic flux, leading to the accumulation of squalene and a reduction in ergosterol levels. This disruption affects the overall metabolic balance within fungal cells.

Transport and Distribution

The transport and distribution of tolnaftate-d7 within cells and tissues are influenced by its interactions with transporters and binding proteins. Tolnaftate-d7 is primarily transported across cell membranes through passive diffusion, facilitated by its lipophilic nature . Once inside the cell, tolnaftate-d7 can accumulate in the lipid bilayer of cell membranes, where it exerts its antifungal effects. The distribution of tolnaftate-d7 within tissues is dependent on its solubility and affinity for lipid-rich environments.

Subcellular Localization

Tolnaftate-d7 exhibits specific subcellular localization, primarily targeting the cell membrane and associated structures. Its lipophilic nature allows it to integrate into the lipid bilayer of cell membranes, where it interacts with squalene epoxidase and other membrane-bound enzymes . This localization is crucial for its antifungal activity, as it enables tolnaftate-d7 to effectively inhibit ergosterol biosynthesis and disrupt fungal cell membrane integrity.

Propiedades

IUPAC Name |

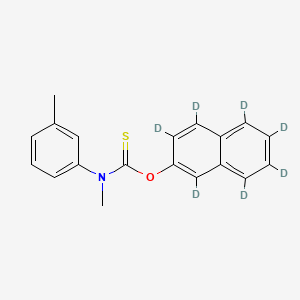

O-(1,3,4,5,6,7,8-heptadeuterionaphthalen-2-yl) N-methyl-N-(3-methylphenyl)carbamothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NOS/c1-14-6-5-9-17(12-14)20(2)19(22)21-18-11-10-15-7-3-4-8-16(15)13-18/h3-13H,1-2H3/i3D,4D,7D,8D,10D,11D,13D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUSNMLFNXJSCDI-BTSZWIDXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N(C)C(=S)OC2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])OC(=S)N(C)C3=CC=CC(=C3)C)[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Dioxane,4,6-dimethyl-2-(1-methylethyl)-,[4S-(2alpha,4alpha,6bta)]-(9CI)](/img/no-structure.png)

![(7E,9E,11E,14E)-6-[2-[(4-amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid](/img/structure/B583319.png)

![Thiazolo[4,5-B]pyridin-2(3H)-one](/img/structure/B583327.png)

![N,N-Dimethyl-1-(5,6,7,8-tetrahydroimidazo[1,2-A]pyrazin-2-YL)methanamine](/img/structure/B583333.png)